molecular formula C41H69N11O15S B1668386 Cephabacin M4 CAS No. 99313-74-3

Cephabacin M4

Cat. No. B1668386
CAS RN: 99313-74-3
M. Wt: 988.1 g/mol
InChI Key: JBODJWJBIOEWBA-KPZHMRGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cephabacin M4 is a new cephem antibiotics of bacterial origin.

Scientific Research Applications

Biosynthetic Pathways and Engineering for Novel Antibiotics

Cephabacin M4 is a beta-lactam antibiotic produced by bacteria like Lysobacter lactamgenus. Research has focused on elucidating the biosynthetic pathway of cephabacins, including the metabolic diversity and the assembly mechanism of cephabacins. This understanding aids in designing new pharmacologically active compounds by engineering the cephabacin biosynthetic pathway (Sohn, Nam, & Ryu, 2001).

Antibacterial Activities and Mode of Action

Cephabacin M4, along with other cephabacins, demonstrates antibacterial activities against a range of bacteria, including beta-lactamase-producing strains and anaerobic bacteria. The mode of action involves inhibiting peptidoglycan synthesis and binding to penicillin-binding proteins, indicating potential use in treating various bacterial infections (Nozaki et al., 1984).

Structural Characterization

Extensive studies have been conducted on the structural determination of cephabacin M4 and related compounds. Understanding the chemical structure, including the cephem nucleus and oligopeptide side chains, is crucial for the development of new antibiotics with targeted antibacterial properties (Tsubotani, Hida, Ono, & Harada, 1985).

Nonribosomal Peptide Synthetase Modules

Cephabacin M4's biosynthesis involves nonribosomal peptide synthetase (NRPS) modules. Detailed studies of these modules, including their substrate specificity, have provided insights into the assembly of the oligopeptide moiety of cephabacins. This knowledge is vital for the modification and engineering of cephabacins for enhanced therapeutic efficacy (Demirev et al., 2006).

Discovery and Taxonomy of Producing Organisms

The discovery and taxonomy of the bacteria producing cephabacins, including cephabacin M4, have been essential in understanding the natural sources of these antibiotics. This information aids in optimizing fermentation processes for large-scale antibiotic production (Ono, Nozaki, Katayama, & Okazaki, 1984).

Polyketide Synthase Module in Biosynthesis

Research has also explored the role of the polyketide synthase (PKS) module in cephabacin biosynthesis. Understanding the function of PKS, alongside NRPS, in the biosynthesis process is critical for developing cephabacin derivatives with modified properties (Lee et al., 2008).

properties

CAS RN

99313-74-3

Product Name

Cephabacin M4

Molecular Formula

C41H69N11O15S

Molecular Weight

988.1 g/mol

IUPAC Name

3-[[6-amino-4-[[(2S)-1-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2,5-diaminopentanoyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-6-oxohexanoyl]oxymethyl]-7-[(5-amino-5-carboxypentanoyl)amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C41H69N11O15S/c1-19(2)30(36(60)50-34(58)24(11-8-14-43)48-35(59)31(20(3)4)49-33(57)22(44)10-7-13-42)47-25(15-27(46)54)26(53)16-29(56)67-17-21-18-68-40-41(66-5,39(65)52(40)32(21)38(63)64)51-28(55)12-6-9-23(45)37(61)62/h19-20,22-26,30-31,40,47,53H,6-18,42-45H2,1-5H3,(H2,46,54)(H,48,59)(H,49,57)(H,51,55)(H,61,62)(H,63,64)(H,50,58,60)/t22-,23?,24-,25?,26?,30-,31-,40?,41?/m0/s1

InChI Key

JBODJWJBIOEWBA-KPZHMRGNSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NC(=O)[C@H](CCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN)N)NC(CC(=O)N)C(CC(=O)OCC1=C(N2C(C(C2=O)(NC(=O)CCCC(C(=O)O)N)OC)SC1)C(=O)O)O

SMILES

CC(C)C(C(=O)NC(=O)C(CCCN)NC(=O)C(C(C)C)NC(=O)C(CCCN)N)NC(CC(=O)N)C(CC(=O)OCC1=C(N2C(C(C2=O)(NC(=O)CCCC(C(=O)O)N)OC)SC1)C(=O)O)O

Canonical SMILES

CC(C)C(C(=O)NC(=O)C(CCCN)NC(=O)C(C(C)C)NC(=O)C(CCCN)N)NC(CC(=O)N)C(CC(=O)OCC1=C(N2C(C(C2=O)(NC(=O)CCCC(C(=O)O)N)OC)SC1)C(=O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Cephabacin M4; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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